molecular formula C12H19NO3 B14034236 Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate

Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate

Cat. No.: B14034236
M. Wt: 225.28 g/mol
InChI Key: IJRMZEIPIBPIDQ-UHFFFAOYSA-N
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Description

Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate is a bicyclo[1.1.1]pentane derivative featuring a tert-butyl carbamate group and a 2-oxoethyl substituent. The bicyclo[1.1.1]pentane core is a strained hydrocarbon structure that imparts unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. This compound serves as a key intermediate in synthesizing more complex bicyclopentane derivatives, such as dicarboxylic acids and bioactive molecules . Its synthesis involves multi-step reactions, including protection/deprotection strategies using trifluoroacetic acid to cleave the tert-butyl carbamate group .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl N-[3-(2-oxoethyl)-1-bicyclo[1.1.1]pentanyl]carbamate

InChI

InChI=1S/C12H19NO3/c1-10(2,3)16-9(15)13-12-6-11(7-12,8-12)4-5-14/h5H,4,6-8H2,1-3H3,(H,13,15)

InChI Key

IJRMZEIPIBPIDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)CC=O

Origin of Product

United States

Preparation Methods

Synthesis of the Bicyclo[1.1.1]pentane Core with Aldehyde Functionality

A key intermediate in the synthesis is 3-tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde. This compound contains the bicyclic framework with a tert-butyl substituent and an aldehyde group, which serves as a precursor to the oxoethyl moiety in the target compound.

Typical preparation steps include:

  • Functionalization of bicyclo[1.1.1]pentane derivatives with tert-butyl groups.
  • Oxidation or formylation reactions to introduce the aldehyde group at the 1-position.

Reaction conditions and notes:

  • Careful control of temperature, solvent, and reaction time is essential to achieve high purity and yield.
  • Characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry confirms structure and purity.

Introduction of the Carbamate Protecting Group

The tert-butyl carbamate (Boc) group is introduced to protect amine functionalities during synthesis and to provide stability to the molecule.

Common method:

  • Reaction of the bicyclo[1.1.1]pentane amine derivative with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
  • Solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) are typically used.
  • The reaction is often performed at room temperature or slightly elevated temperatures.

This step yields tert-butyl N-[3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl]carbamate as an intermediate, which can be further oxidized to the oxoethyl derivative.

Oxidation to the 2-Oxoethyl Substituent

The conversion of the hydroxyethyl side chain to the oxoethyl group (aldehyde or ketone) is a critical step.

Oxidation methods include:

  • Use of mild oxidizing agents such as Dess–Martin periodinane or PCC (pyridinium chlorochromate).
  • Controlled reaction conditions to avoid over-oxidation or degradation of the bicyclic system.

This step transforms tert-butyl N-[3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl]carbamate into Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-yl)Carbamate.

Alternative Synthetic Routes via Thionation and Lawesson's Reagent

Some synthetic approaches utilize Lawesson's reagent to convert amide precursors into thioamides or related compounds, which can be further transformed into carbamate derivatives.

Key experimental data on Lawesson's reagent usage:

Yield (%) Reaction Conditions Notes
100% THF, 20°C, 16 h High yield conversion of carbamoylmethyl-carbamic acid tert-butyl ester to thioamide intermediate, purified by silica gel chromatography.
78% THF, 20°C, 24 h Reaction under nitrogen atmosphere, followed by purification, yields carbamate derivatives.
60% CH2Cl2, 20°C, 16 h Inert atmosphere, extraction and purification steps detailed, yielding white solid product.
51% THF, 20°C, overnight Argon atmosphere, flash chromatography purification, yields white solid.
42% CH2Cl2, 20°C, 12 h Stirring at room temperature, concentration, and purification by silica gel chromatography.

These steps are generally applied in the synthesis of related carbamate compounds and can be adapted for the preparation of this compound depending on the starting materials.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Synthesis of 3-tert-butyl BCP aldehyde Functionalization and oxidation; controlled temp and solvent Variable Intermediate for oxoethyl substitution
2 Boc protection Di-tert-butyl dicarbonate, base, THF or CH2Cl2, RT High Forms tert-butyl N-[3-(2-hydroxyethyl)BCP]carbamate
3 Oxidation of hydroxyethyl to oxoethyl Dess–Martin periodinane or PCC, mild conditions Moderate to High Converts hydroxyethyl to aldehyde group
4 Optional thionation (Lawesson's reagent) Lawesson's reagent, THF or CH2Cl2, RT, inert atmosphere 42-100 Used in related carbamate syntheses

Characterization and Purity Confirmation

  • NMR Spectroscopy: ^1H and ^13C NMR are essential to confirm the bicyclic framework, carbamate group, and oxoethyl functionality.
  • Mass Spectrometry: Confirms molecular weight and purity.
  • Chromatography: Silica gel column chromatography is commonly used for purification.
  • Additional Techniques: IR spectroscopy and elemental analysis may be employed for further confirmation.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclo[1.1.1]pentane structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Key Properties

The table below compares the target compound with analogs differing in substituents on the bicyclo[1.1.1]pentane scaffold:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate 2-Oxoethyl C₁₂H₂₁NO₃ ~227.3 Intermediate for dicarboxylic acids; ketone reactivity for nucleophilic additions
Tert-Butyl (3-(2-Hydroxyethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate 2-Hydroxyethyl C₁₂H₂₁NO₃ 227.3 Polar hydroxyl group for etherification or oxidation to ketone
Tert-Butyl (3-(Trifluoromethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate Trifluoromethyl C₁₁H₁₆F₃NO₂ 251.245 Electron-withdrawing CF₃ enhances lipophilicity; metabolic stability
Tert-Butyl (3-Formylbicyclo[1.1.1]Pentan-1-Yl)Carbamate Formyl C₁₁H₁₇NO₃ 213.27 Aldehyde group for nucleophilic additions (e.g., hydrazine coupling)
Tert-Butyl (3-(Bromomethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate Bromomethyl C₁₁H₁₈BrNO₂ 276.18 Bromine as a leaving group for SN2 substitutions
Tert-Butyl (3-(Hydroxymethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate Hydroxymethyl C₁₁H₁₉NO₃ 213.27 Hydroxyl group for oxidation to carbonyl or conjugation

Biological Activity

Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate, with the CAS number 1935050-89-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, particularly focusing on its anti-inflammatory properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NO3, with a molecular weight of 225.29 g/mol. The compound features a bicyclo[1.1.1]pentane core, which is known for its unique structural properties that can influence biological activity.

Structural Formula

PropertyValue
Molecular FormulaC12H19NO3
Molecular Weight225.29 g/mol
CAS Number1935050-89-7
IUPAC NameThis compound

Anti-inflammatory Properties

Recent studies have highlighted the potential anti-inflammatory effects of bicyclo[1.1.1]pentane derivatives, including this compound. Bicyclo[1.1.1]pentanes are proposed as bioisosteres for traditional alkyl chains in drug design, enhancing metabolic stability and bioactivity.

Case Study: In vitro Evaluation

In a study evaluating various BCP-containing compounds for their anti-inflammatory properties, one derivative demonstrated significant inhibition of NFκB activity in human monocyte cell lines (THP-1). The concentration-response relationship indicated that certain BCP derivatives could reduce lipopolysaccharide (LPS)-induced pro-inflammatory cytokines such as TNFα and MCP1 by approximately 50% at picomolar concentrations .

The mechanism by which this compound exerts its anti-inflammatory effects may involve the modulation of signaling pathways related to inflammation resolution, particularly through the inhibition of NFκB activation and the subsequent reduction in pro-inflammatory cytokine release .

Synthesis

The synthesis of this compound involves several key steps:

  • Starting Material : The synthesis begins with commercially available bicyclo[1.1.1]pentane derivatives.
  • Functionalization : The introduction of the oxoethyl group is achieved through an asymmetric synthesis approach that includes Suzuki coupling and radical bicyclopentylation.
  • Final Product : The final product is purified to achieve a high degree of purity (>97%), confirming its suitability for biological evaluation .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹³C-NMR is essential for confirming the bicyclo[1.1.1]pentane scaffold and carbamate/oxoethyl substituents. Peaks for bridgehead carbons in bicyclo systems appear near 40–50 ppm, while carbonyl carbons (e.g., carbamate C=O) resonate at ~155 ppm .
  • Purity Assessment : HPLC with UV detection (e.g., 97% purity thresholds) and mass spectrometry (MS) validate molecular weight and detect impurities like unreacted amines or deprotection byproducts .

How can researchers address low yields in the alkylation of the bicyclo[1.1.1]pentane core?

Advanced
Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Pre-functionalization : Introducing electron-withdrawing groups (e.g., Boc-protected amines) to activate the bicyclo core for nucleophilic attack .
  • Catalytic Optimization : Using iridium catalysts with tert-amyl alcohol as a hydrogen donor improves atom economy and reduces side products .
  • Temperature Control : Maintaining reactions at 0–23°C prevents thermal degradation of the strained bicyclo structure .

What role does this compound play in bioisosteric replacements for drug discovery?

Advanced
The bicyclo[1.1.1]pentane moiety serves as a rigid, sp³-rich bioisostere for aryl or tert-butyl groups, enhancing metabolic stability and solubility. For example, derivatives like DNL343 (an ALS therapeutic) use similar bicyclo frameworks to improve blood-brain barrier penetration . Methodologically, computational modeling (e.g., molecular docking) and in vitro assays (e.g., permeability screens) validate its utility in replacing planar aromatic systems .

How do conflicting purity reports across studies impact experimental reproducibility?

Advanced
Discrepancies in purity (e.g., 95% vs. 97%) may arise from differing analytical methods. For rigor:

  • Standardized Protocols : Use identical HPLC columns (e.g., C18) and mobile phases (e.g., acetonitrile/water gradients) for cross-study comparisons .
  • Batch Analysis : Perform triplicate measurements and report RSD (relative standard deviation) to quantify variability .
  • Byproduct Identification : LC-MS/MS can trace impurities like hydrochlorides or oxidized intermediates, informing purification adjustments .

What strategies stabilize the oxoethyl group during multi-step syntheses?

Advanced
The 2-oxoethyl group is prone to nucleophilic attack or oxidation. Mitigation approaches include:

  • Protection-Deprotection : Temporarily masking the ketone as a ketal or thioketal using reagents like ethylene glycol/acid .
  • Inert Conditions : Conduct reactions under nitrogen/argon to prevent peroxide formation .
  • Low-Temperature Workup : Quenching reactions at 0°C minimizes ketone reactivity during extraction .

How can computational tools predict the reactivity of bicyclo[1.1.1]pentane derivatives?

Advanced
Density functional theory (DFT) calculates bond strain (~90 kcal/mol in bicyclo[1.1.1]pentane) and predicts regioselectivity in substitutions. Tools like Gaussian or ORCA model transition states for SN2 reactions at bridgehead positions, guiding synthetic planning . Machine learning platforms (e.g., Pistachio or Reaxys) recommend feasible routes by analyzing patent and journal data .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced

  • Solvent Volume : Scaling CH₂Cl₂-based reactions requires solvent recovery systems to manage costs and environmental impact .
  • Exothermicity : Larger batches risk thermal runaway; controlled addition of TFA (over 1 hour) and jacketed reactors maintain safe temperatures .
  • Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) improves throughput .

How does the compound’s stereoelectronic profile influence its reactivity in cross-coupling reactions?

Advanced
The bicyclo core’s high s-character orbitals reduce electron density at bridgehead carbons, hindering traditional cross-coupling (e.g., Suzuki). Workarounds include:

  • Radical Pathways : Employing photoredox catalysts (e.g., Ir(ppy)₃) to generate bridgehead radicals for C–C bond formation .
  • Pre-functionalized Intermediates : Using brominated derivatives (e.g., tert-butyl N-[3-(bromomethyl)bicyclo...carbamate) for SN2 displacements .

What in vitro assays are recommended to evaluate this compound’s pharmacokinetic properties?

Q. Advanced

  • Microsomal Stability : Incubate with liver microsomes (human/rat) to assess metabolic clearance .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .
  • CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

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